2-(2,4-dichlorophenoxy)-N-(1-propyl-4-piperidinyl)propanamide
Description
Synthesis Analysis
The synthesis of compounds related to 2-(2,4-dichlorophenoxy)-N-(1-propyl-4-piperidinyl)propanamide often involves complex chemical reactions and processes. For example, compounds like N-(1-phenylpyrazol-3-yl)-N-[1-(2-phenylethyl)-4-piperidyl]propanamide and its analogs have been synthesized and characterized using techniques such as 1H- and 13C-NMR spectroscopy and X-ray crystallography (Jimeno et al., 2003). These methods are essential for understanding the structural aspects and confirming the identity of synthesized compounds.
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the geometric and electronic configurations of compounds. Techniques like Fourier-Transform Infrared and Raman spectra, alongside computational methods such as HF and DFT, play a significant role in elucidating the vibrational wavenumbers and geometrical parameters of related compounds (Mary et al., 2015). These analyses are instrumental in comparing the theoretical and experimental data to gain insights into the compound's structure.
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds can be diverse and depend on their functional groups and molecular structure. For instance, heterocyclic derivatives involving piperidinyl and oxadiazole groups have been explored for potential drug applications, indicating a wide range of chemical reactivity and interactions (Rehman et al., 2018). Understanding these reactions and properties is essential for predicting the behavior of such compounds in various environments and potential applications.
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystal structure, are fundamental characteristics that can influence a compound's application and stability. For example, thermal, optical, and structural studies along with theoretical calculations have been performed on related compounds to understand their stability and interaction energies (Karthik et al., 2021). These studies provide valuable information on the compound's behavior under different physical conditions.
Chemical Properties Analysis
The chemical properties, such as reactivity towards various reagents, stability under different chemical conditions, and interaction with biological systems, are crucial for the compound's potential applications. Studies involving guanidinium and aminoimidazolinium derivatives of N-(4-piperidyl)propanamides have shed light on their affinity for opioid receptors and analgesic properties, indicating the significance of chemical properties analysis in understanding the compound's functionality and potential therapeutic uses (Montero et al., 2002).
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(1-propylpiperidin-4-yl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24Cl2N2O2/c1-3-8-21-9-6-14(7-10-21)20-17(22)12(2)23-16-5-4-13(18)11-15(16)19/h4-5,11-12,14H,3,6-10H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGJEMOKZMRONL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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